molecular formula C12H15N4O2S+ B1209551 Thiamin acetic acid

Thiamin acetic acid

Cat. No. B1209551
M. Wt: 279.34 g/mol
InChI Key: QNGQHEBFAUOYHC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Thiamine(1+) carboxylic acid is a thiamine. It is a conjugate acid of a thiaminium carboxylate betaine.

Scientific Research Applications

Nanotechnology and Plant Growth

Nanoencapsulation of thiamine in chitosan nanoparticles has been researched for its potential in agriculture. The study found that encapsulating thiamine in chitosan nanoparticles significantly enhanced the growth of chickpea seedlings and protected them against wilt disease. The treated plants exhibited better seed germination, increased production of indole acetic acid (IAA), and induced defense enzymes, suggesting the potential of thiamine-loaded chitosan nanoparticles as growth stimulators and defense activators in plants (Muthukrishnan, Murugan, & Selvaraj, 2019).

Role in Ruminant Nutrition

Thiamine has been examined for its role in preventing subacute ruminal acidosis (SARA) in dairy cows caused by high-grain diets. Studies have shown that dietary thiamine supplementation can influence the rumen's microbial environment, promoting beneficial fermentation patterns and mitigating the adverse effects of high-grain diets. Thiamine's role in this context helps maintain a healthier balance of ruminal pH and volatile fatty acids, contributing to the overall health and productivity of the animals (Pan et al., 2016).

Thiamine and Metabolic Regulation

The significance of thiamine and its diphosphorylated derivative (ThDP) in metabolic networks, especially in mammals, has been a focus in biotechnological and medical applications. Thiamine and its structural analogs are considered promising targets for developing new therapeutic strategies. The research also delves into thiamine's in vivo action as regulators of ThDP-dependent enzymes, shedding light on the intricate balance of metabolic regulation and the potential for medical interventions (Bunik, Tylicki, & Lukashev, 2013).

Thiamine's Antioxidant Properties

Thiamine is recognized not only as a vital cofactor in cellular metabolism but also for its potential antioxidant properties. A study exploring the oxidative reactivity of thiamine revealed the formation of specific oxidized metabolites when reacted with hypochlorous acid. These findings are critical in understanding thiamine's role in oxidative stress and its potential as a biomarker for oxidative conditions (Sasatsuki, Nakazaki, Uchida, & Shibata, 2020).

Non-Coenzyme Action of Thiamine

Thiamine's effects extend beyond its role as a coenzyme in metabolic pathways. Its non-coenzyme actions, such as regulatory binding and involvement in neurotransmission and neurodegeneration, highlight its broader biological significance. The research explores thiamine's interaction with proteins and metabolic pathways, suggesting its potential therapeutic applications in neurodegenerative diseases and the medical significance of its regulatory mechanisms (Aleshin, Mkrtchyan, & Bunik, 2019).

Thiamine in Analytical Sensing

Thiamine has been utilized in developing analytical sensors for vitamin quantification. A study introduced a flow-through solid-phase spectroscopic sensing device for sequential determination of thiamine and ascorbic acid. The method's linearity, sensitivity, and reliability make it a valuable tool for determining vitamin content in various substances, illustrating another dimension of thiamine's applicability in scientific research (Ruiz-Medina, Ortega-Barrales, Fernández-de Córdova, & Molina-Díaz, 2002).

properties

Product Name

Thiamin acetic acid

Molecular Formula

C12H15N4O2S+

Molecular Weight

279.34 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetic acid

InChI

InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18)/p+1

InChI Key

QNGQHEBFAUOYHC-UHFFFAOYSA-O

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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